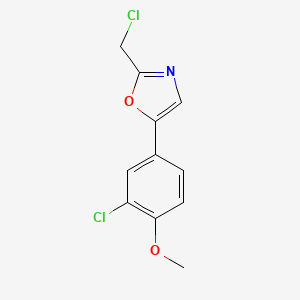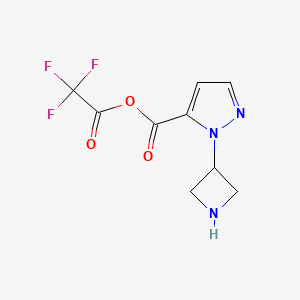
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate is a synthetic organic compound characterized by the presence of trifluoromethyl, azetidine, and pyrazole moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Attachment of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through a nucleophilic substitution reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a trifluoromethyl group.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted azetidine derivatives.
科学研究应用
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites. The azetidine and pyrazole rings can participate in π-π stacking interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole: Similar structure but lacks the carboxylate group.
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxamide: Similar structure but has a carboxamide group instead of a carboxylate group.
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-sulfonate: Similar structure but has a sulfonate group instead of a carboxylate group.
Uniqueness: The presence of the carboxylate group in (2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate distinguishes it from other similar compounds. This functional group can significantly influence the compound’s solubility, reactivity, and interaction with biological targets, making it a unique and valuable compound for various applications.
属性
分子式 |
C9H8F3N3O3 |
|---|---|
分子量 |
263.17 g/mol |
IUPAC 名称 |
(2,2,2-trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H8F3N3O3/c10-9(11,12)8(17)18-7(16)6-1-2-14-15(6)5-3-13-4-5/h1-2,5,13H,3-4H2 |
InChI 键 |
MICGVQARNANXPK-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)N2C(=CC=N2)C(=O)OC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15060230.png)
![4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B15060234.png)

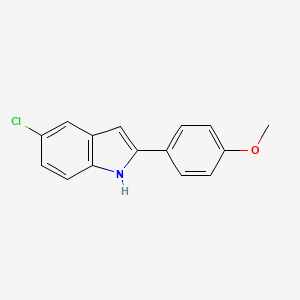
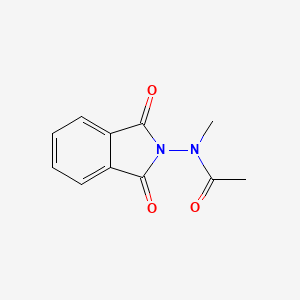
![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
![2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B15060263.png)
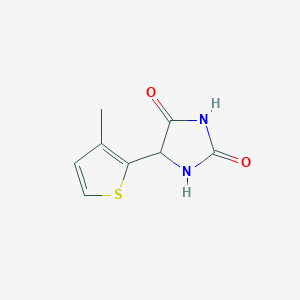
![6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15060276.png)

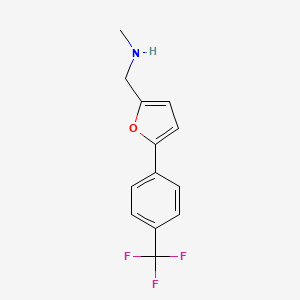
![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B15060318.png)
